molecular formula C15H21NO B2557307 (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one CAS No. 115933-37-4

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one

Cat. No.: B2557307
CAS No.: 115933-37-4
M. Wt: 231.339
InChI Key: JGTIRSKOVUYUAT-ZHACJKMWSA-N
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Description

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one is an organic compound characterized by its unique structure, which includes a tert-butylphenyl group and a dimethylamino group attached to a prop-2-en-1-one backbone

Scientific Research Applications

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Preparation Methods

The synthesis of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and dimethylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The key step involves the condensation of 4-tert-butylbenzaldehyde with dimethylamine in the presence of a base to form the desired product.

    Industrial Production: On an industrial scale, the process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted phenylprop-2-en-1-one derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(2E)-1-(4-Tert-butylphenyl)-3-(dimethylamino)prop-2-EN-1-one can be compared with other similar compounds:

    Similar Compounds: Compounds such as (2E)-1-(4-Methylphenyl)-3-(dimethylamino)prop-2-EN-1-one and (2E)-1-(4-Ethylphenyl)-3-(dimethylamino)prop-2-EN-1-one share similar structural features.

    Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(4-tert-butylphenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15(2,3)13-8-6-12(7-9-13)14(17)10-11-16(4)5/h6-11H,1-5H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTIRSKOVUYUAT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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